molecular formula C12H17NO2 B15298070 Methyl 3-{[ethyl(methyl)amino]methyl}benzoate

Methyl 3-{[ethyl(methyl)amino]methyl}benzoate

Cat. No.: B15298070
M. Wt: 207.27 g/mol
InChI Key: YSYGYAQEWGVSNS-UHFFFAOYSA-N
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Description

Methyl 3-{[ethyl(methyl)amino]methyl}benzoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound is synthesized through the esterification of benzoic acid derivatives and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[ethyl(methyl)amino]methyl}benzoate typically involves the reaction of benzoic acid derivatives with alcohols in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes using benzoic acid and methanol. The reaction is catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The resulting ester is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[ethyl(methyl)amino]methyl}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The exact mechanism of action of methyl 3-{[ethyl(methyl)amino]methyl}benzoate is not fully understood. it is believed to interact with various molecular targets and pathways. For example, it may exhibit cholinergic properties and potentiate dopamine while partially inhibiting serotonin . These interactions can lead to various biological effects, including potential therapeutic benefits.

Comparison with Similar Compounds

Methyl 3-{[ethyl(methyl)amino]methyl}benzoate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with various applications in chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable for scientific research and industrial production.

Biological Activity

Methyl 3-{[ethyl(methyl)amino]methyl}benzoate, a compound with potential pharmacological applications, has garnered interest due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoate moiety attached to an ethyl(methyl)amino group. This configuration may influence its interaction with biological targets, particularly in the central nervous system.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to modulate neurotransmitter systems, particularly those involving acetylcholine , dopamine , and serotonin . This modulation suggests potential applications in enhancing cognitive functions such as memory and learning.

Neuropharmacological Effects

  • Hypermnesic Properties : Research indicates that compounds similar to this compound exhibit hypermnesic effects, enhancing memory retention and recall in various models. For instance, studies have shown that related compounds can potentiate dopaminergic activity while inhibiting serotonergic pathways, leading to improved cognitive performance in test subjects.

Insecticidal Activity

  • Repellency Studies : Methyl benzoate and its analogs have been tested for their effectiveness as insect repellents. In particular, studies have demonstrated that certain derivatives exhibit significant repellency against common pests such as Cimex lectularius (bed bugs) . The efficacy of these compounds varies over time, with some maintaining repellent properties for extended periods.
  • Toxicity to Insects : Methyl benzoate has also shown contact toxicity against various insect species. For example, it exhibited larvicidal activity against Aedes albopictus and Culex pipiens , with lethal concentrations (LC50 values) indicating substantial effectiveness compared to commercial pesticides .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound shares structural similarities with other methyl benzoates but differs significantly in biological activity:

CompoundKey FeaturesBiological Activity
Methyl BenzoateSimple benzoate structureEffective insecticide
Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoateContains a benzyl groupHypermnesic effects
This compoundEthyl(methyl)amino group presentPotential neuropharmacological effects

Case Studies and Research Findings

  • Memory Enhancement Studies : A study on related compounds demonstrated significant improvements in memory tasks in animal models, suggesting that this compound could have similar effects due to its structural properties.
  • Insect Toxicity Trials : Trials conducted on various insect species revealed that methyl benzoate derivatives had varying degrees of toxicity, with some exhibiting higher efficacy than traditional insecticides. This positions this compound as a candidate for further exploration in pest control applications .

Future Perspectives

The exploration of this compound's biological activity remains promising. Future research should focus on:

  • Mechanistic Studies : Elucidating the exact biochemical pathways through which this compound exerts its effects on neurotransmitter systems.
  • Expanded Toxicological Assessments : Understanding the broader ecological impact of this compound as an insecticide.
  • Therapeutic Applications : Investigating potential therapeutic uses in cognitive enhancement or other neurological applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 3-[[ethyl(methyl)amino]methyl]benzoate

InChI

InChI=1S/C12H17NO2/c1-4-13(2)9-10-6-5-7-11(8-10)12(14)15-3/h5-8H,4,9H2,1-3H3

InChI Key

YSYGYAQEWGVSNS-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CC1=CC(=CC=C1)C(=O)OC

Origin of Product

United States

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